An In-Depth Technical Guide to the Physical Properties of Acetaldehyde-1-d1
An In-Depth Technical Guide to the Physical Properties of Acetaldehyde-1-d1
This guide provides a comprehensive overview of the physical and spectroscopic properties of Acetaldehyde-1-d1 (CH₃CDO), a deuterated isotopologue of acetaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its use in experimental settings. The inclusion of deuterium at the aldehydic position offers a powerful tool for mechanistic studies, metabolic tracing, and kinetic isotope effect investigations.
Core Physicochemical Properties
Acetaldehyde-1-d1 is a colorless, highly volatile liquid with a characteristic pungent, fruity odor, similar to its non-deuterated counterpart.[1][2][3] Its low boiling point necessitates careful handling and storage at refrigerated temperatures to prevent evaporation and potential polymerization.[4][5]
Below is a summary of its key physical properties. The slight increase in molecular weight due to the deuterium atom has a minimal effect on most bulk physical properties compared to standard acetaldehyde.
| Property | Value | Source(s) |
| CAS Number | 4122-13-8 | [4][6][7] |
| Molecular Formula | C₂H₃DO | [6] |
| Molecular Weight | 45.06 g/mol | [6] |
| Boiling Point | 18.6 °C at 760 mmHg | [5][6] |
| Melting Point | approx. -123.5 °C | [3][8]* |
| Density | 0.748 - 0.765 g/cm³ | [5][6]** |
| Solubility | Miscible with water, ethanol, ether, and benzene | [1][2] |
| Storage Temperature | 0–6 °C | [4][5] |
*Value is for non-deuterated acetaldehyde and is expected to be very similar. **The range in reported density values likely reflects measurements taken at different temperatures.
Spectroscopic Characterization: A Self-Validating System
The primary utility of Acetaldehyde-1-d1 lies in its distinct spectroscopic signature, which allows researchers to track the molecule and probe chemical environments without ambiguity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most direct confirmation of successful deuteration at the aldehydic position.
-
¹H NMR Spectroscopy: In a standard ¹H NMR spectrum of acetaldehyde, the aldehydic proton appears as a quartet (due to coupling with the three methyl protons) at approximately 9.8 ppm, while the methyl protons appear as a doublet at around 2.2 ppm.[9] For Acetaldehyde-1-d1, the spectrum is simplified dramatically:
-
The quartet at ~9.8 ppm is absent, confirming the D substitution.
-
The methyl proton signal collapses from a doublet into a sharp singlet at ~2.2 ppm because it is no longer coupled to the adjacent aldehydic proton. This singlet should integrate to 3 protons. The absence of coupling is the key diagnostic feature.
-
-
¹³C NMR Spectroscopy: The ¹³C spectrum will show two primary signals. The methyl carbon will appear around 31 ppm. The carbonyl carbon (C=O), normally found around 200 ppm, will exhibit a lower intensity and may appear as a triplet due to coupling with the deuterium atom (which has a spin I=1).
Infrared (IR) Spectroscopy
Vibrational spectroscopy is highly sensitive to isotopic substitution. The substitution of hydrogen with the heavier deuterium atom results in a predictable shift of the corresponding stretching frequency to a lower wavenumber.
-
Key Diagnostic Peak: The most significant change in the IR spectrum is the disappearance of the characteristic aldehydic C-H stretch, which typically appears as a pair of bands between 2700 and 2900 cm⁻¹.
-
Emergence of C-D Stretch: This is replaced by a new, strong C-D stretching band at a significantly lower frequency, expected around 2100-2200 cm⁻¹ . This shift is a direct consequence of the increased reduced mass of the C-D bond and serves as an unequivocal marker for deuteration.[10][11] Other vibrational modes associated with the aldehydic group will also be shifted, though less dramatically.[12]
Mass Spectrometry (MS)
Mass spectrometry provides a clear indication of the incorporation of the deuterium atom through the mass of the molecular ion.
-
Molecular Ion Peak (M⁺): For non-deuterated acetaldehyde, the molecular ion peak appears at an m/z of 44.[13] For Acetaldehyde-1-d1, the molecular ion peak is shifted to m/z = 45 , confirming the presence of one deuterium atom.[5][6]
-
Fragmentation Pattern: The fragmentation pattern will also be altered. Key fragments for acetaldehyde include [CHO]⁺ (m/z 29) and [CH₃]⁺ (m/z 15).[14] For Acetaldehyde-1-d1, the corresponding fragments would be:
-
[CDO]⁺ at m/z = 30 (loss of a methyl radical).
-
[CH₃CO]⁺ at m/z = 43 (loss of a deuterium radical), though loss of a proton from the methyl group to give [C₂H₂DO]⁺ at m/z 44 is also possible.
-
[CH₃]⁺ at m/z = 15 (loss of the deuterated formyl radical).
-
The logical relationship between these spectroscopic techniques provides a self-validating system for confirming the identity and purity of the isotopically labeled compound.
Caption: Spectroscopic validation workflow for Acetaldehyde-1-d1.
Synthesis and Purification Protocol
The synthesis of Acetaldehyde-1-d1 requires the introduction of a deuterium atom at the formyl position. A common and effective strategy involves the oxidation of a deuterated alcohol precursor, such as Ethanol-1,1-d₂.[15] Alternative modern methods involve direct hydrogen-deuterium exchange on the aldehyde using organocatalysts.[16][17]
Experimental Protocol: Oxidation of Ethanol-1,1-d₂
This protocol describes a laboratory-scale synthesis via oxidation. Causality: The choice of an oxidizing agent that is mild enough to prevent over-oxidation to acetic acid is critical. A common method involves a pyridinium chlorochromate (PCC) oxidation.
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., dry nitrogen), add pyridinium chlorochromate (PCC, ~1.5 equivalents) to a flask containing dichloromethane (DCM) as the solvent. The inert atmosphere is crucial to prevent the oxidation of the aldehyde by air.
-
Precursor Addition: Slowly add Ethanol-1,1-d₂ (1 equivalent) dissolved in DCM to the PCC suspension while stirring. The reaction is exothermic and should be cooled in an ice bath to maintain a temperature of 0-5 °C.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Due to the extreme volatility of Acetaldehyde-1-d1 (B.P. 18.6 °C), purification is performed by careful, low-temperature fractional distillation. The receiving flask must be cooled significantly (e.g., in a dry ice/acetone bath) to efficiently collect the product.
Caption: General synthesis workflow for Acetaldehyde-1-d1.
Handling, Storage, and Safety
-
Volatility and Flammability: Acetaldehyde-1-d1 is extremely flammable and has a very low boiling point. All handling should be performed in a well-ventilated fume hood, away from ignition sources.
-
Storage: The compound must be stored in a tightly sealed container at refrigerated temperatures (0-6 °C) to minimize evaporation.[4][5] For long-term storage, flame-sealing in an ampoule under an inert atmosphere is recommended.
-
Peroxide Formation: Like many aldehydes, it can slowly oxidize in the presence of air to form unstable peroxides. Containers should be flushed with nitrogen or argon before sealing.
-
Polymerization: Traces of acid or base can catalyze polymerization into paraldehyde or metaldehyde. Ensure all glassware is clean and neutral.
References
-
Takahashi, D., & Takeda, Y. (2022). Recent Progress in the Synthesis of Deuterated Aldehyde. Bulletin of the Chemical Society of Japan, 95(9), 1361-1373. Retrieved from [Link]
-
Taylor, H. S., & Morikawa, K. (1935). SYNTHESIS OF DEUTERO—ACETALDEHYDE. Journal of the American Chemical Society, 57(11), 2440-2440. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177, Acetaldehyde. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0000990). Retrieved from [Link]
-
Cossee, P., & Schachtschneider, J. H. (1966). THE VIBRATIONAL SPECTRA OF ACETALDEHYDE AND ACETALDEHYDE-d1. Canadian Journal of Chemistry, 44(1), 9-22. Retrieved from [Link]
-
ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF ACETALDEHYDE AND ACETALDEHYDE-d1. Retrieved from [Link]
-
PCC Group. (2024, June 14). Acetaldehyde - properties, characteristics and health effects. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF ACETALDEHYDE AND ACETALDEHYDE-d1. Retrieved from [Link]
-
LookChem. (n.d.). ACETALDEHYDE-1-D1|4122-13-8. Retrieved from [Link]
-
Tech Launch Arizona. (2019, November 6). Methods for Practical Synthesis of Deuterated Aldehydes. Retrieved from [Link]
-
YouTube. (2021, September 2). NMR spectrum of acetaldehyde | NMR spectroscopy. Retrieved from [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Acetaldehyde. Retrieved from [Link]
-
SCIEX. (n.d.). A rapid, high-throughput mass spectrometry method for the quantitation of acetaldehyde in beer. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetaldehyde - NIST Chemistry WebBook. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0000990). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra for acetaldehyde. Retrieved from [Link]
-
Chemsrc. (2025, September 5). (1-2H)Acetaldehyde | CAS#:4122-13-8. Retrieved from [Link]
-
Sciencemadness Wiki. (2020, August 17). Acetaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of deuterated aldehydes. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetaldehyde IR spectrum. Retrieved from [Link]
-
VPL. (n.d.). Acetaldehyde (CH3CHO). Retrieved from [Link]
- Google Patents. (n.d.). WO2021045879A1 - Synthesis of deuterated aldehydes.
-
ResearchGate. (n.d.). Mass spectra of acetaldehyde thermal decomposition with varying.... Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of ethanal. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Using Mass Spectrometry to Detect Ethanol and Acetaldehyde Emissions.... Retrieved from [Link]
Sources
- 1. Acetaldehyde | CH3CHO | CID 177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetaldehyde - properties, characteristics and health effects | PCC [products.pcc.eu]
- 3. dcceew.gov.au [dcceew.gov.au]
- 4. ACETALDEHYDE-1-D1 CAS#: 4122-13-8 [amp.chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. (1-2H)Acetaldehyde | CAS#:4122-13-8 | Chemsrc [chemsrc.com]
- 8. ACETALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. youtube.com [youtube.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Acetaldehyde [webbook.nist.gov]
- 14. mass spectrum of ethanal fragmentation pattern of m/z m/e ions for analysis and identification of acetaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents [patents.google.com]
